1-(3,5-di-tert-butylbenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine
Description
This compound is a piperidine derivative characterized by a 3,5-di-tert-butylbenzoyl group at the 1-position and a (furan-2-yl)methanesulfonyl moiety at the 4-position.
Properties
IUPAC Name |
(3,5-ditert-butylphenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4S/c1-24(2,3)19-14-18(15-20(16-19)25(4,5)6)23(27)26-11-9-22(10-12-26)31(28,29)17-21-8-7-13-30-21/h7-8,13-16,22H,9-12,17H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARSECWXBJNURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Critical Analysis of Evidence
- Assay Relevance : The sodium 1-octanesulfonate-based mobile phase described in suggests that the target compound and its analogs may require ion-pairing chromatography for analysis due to low polarity .
- Therapeutic Potential: highlights the structural versatility of piperidine derivatives in neurological drug development, supporting the hypothesis that the target compound could be optimized for H3 antagonism .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC and intermediate characterization via -NMR .
- Optimize temperature (e.g., 0–25°C for sulfonylation) to avoid side reactions .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Mass Spectrometry (HRMS) :
Q. Example Data (Hypothetical) :
| Technique | Key Observations | Reference |
|---|---|---|
| -NMR | 1.3 ppm (18H, t-Bu), 7.2 ppm (furan H) | |
| HPLC | Retention time: 12.8 min, 96% purity |
Advanced: How can researchers optimize reaction yields for sulfonylation steps?
Q. Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and enhance sulfonyl group transfer .
- Stoichiometry : Employ a 1.2:1 molar ratio of sulfonylating agent to piperidine to drive the reaction to completion .
- Temperature Control : Maintain low temperatures (0–5°C) during sulfonylation to minimize hydrolysis of reactive intermediates .
- Catalysts : Add catalytic DMAP to accelerate acylation steps .
Troubleshooting : If yields drop below 60%, check for moisture ingress or side reactions (e.g., tert-butyl group cleavage via TLC) .
Advanced: How to resolve contradictions in reported biological activity data for similar piperidine derivatives?
Q. Methodological Answer :
Replicate Studies : Repeat assays (e.g., enzyme inhibition or cytotoxicity) under standardized conditions (pH, temperature, cell lines) .
Structural Variants : Compare activity of analogs (e.g., replacing furan with thiophene) to identify substituent-specific effects .
Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability in compound purity .
Q. Case Study :
- A study on 1-((5-Bromothiophen-2-yl)sulfonyl)piperidine showed conflicting IC values due to differing assay pH levels. Adjusting to pH 7.4 resolved discrepancies .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Q. Methodological Answer :
Core Modifications : Synthesize derivatives with altered substituents (e.g., tert-butyl → isopropyl, furan → pyrrole) .
Biological Screening : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental IC values .
Q. Example SAR Table :
| Derivative | Substituent Modification | IC (nM) | Reference |
|---|---|---|---|
| Parent Compound | None | 120 | |
| Analog A | t-Bu → Me | 450 | |
| Analog B | Furan → Thiophene | 85 |
Basic: What computational tools predict the compound’s potential biological targets?
Q. Methodological Answer :
- SwissTargetPrediction : Upload the compound’s SMILES string to identify probable targets (e.g., GPCRs, kinases) .
- Molecular Docking : Use Schrödinger Suite or PyMOL to simulate interactions with protein active sites (e.g., COX-2 or serotonin receptors) .
- ADME Prediction : Employ QikProp or ADMETLab to estimate bioavailability and blood-brain barrier penetration .
Advanced: How to assess the compound’s stability under physiological conditions?
Q. Methodological Answer :
pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Analyze degradation via HPLC .
Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify major metabolites via LC-MS .
Light/Temperature Sensitivity : Store samples under accelerated conditions (40°C, 75% RH) and monitor decomposition .
Key Finding : Piperidine sulfonamides with tert-butyl groups often exhibit enhanced thermal stability due to steric protection .
Advanced: What strategies mitigate solubility challenges during in vitro assays?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
